1. Venetoclax * Compound Description: Venetoclax (ABT-199) is a potent, orally bioavailable, and selective inhibitor of the Bcl-2 protein, used for treating hematologic malignancies. [] Studies on its metabolism and disposition in humans revealed that it undergoes extensive hepatic metabolism, with oxidation at the dimethyl cyclohexenyl moiety being a major metabolic pathway. [] * Relevance: Venetoclax shares a common structural motif with N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, namely the presence of a benzamide group connected to a sulfonamide moiety. This structural similarity suggests a potential relationship in their pharmacological activities and metabolic pathways.
2. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) * Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax. It forms during the oxidative stress degradation of venetoclax and has a similar molecular weight to venetoclax. [] VNO undergoes a Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). [] * Relevance: The structural similarity between VNO and N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide lies in the presence of a sulfonamide group linked to a benzamide moiety in both compounds. This structural resemblance suggests potential similarities in their chemical reactivity and metabolic transformations.
3. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) * Compound Description: Venetoclax hydroxylamine impurity (VHA) is a potential oxidative impurity identified during the oxidative stress degradation of venetoclax. [] It is formed from the Meisenheimer rearrangement of venetoclax N-oxide. [] * Relevance: Similar to N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, VHA contains a sulfonamide group connected to a benzamide moiety. This structural analogy suggests potential similarities in their chemical properties and potential metabolic pathways.
4. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides * Compound Description: This group of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, exhibit various biological activities, including acting as Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors. [] Their reactivity and potential for derivatization make them interesting subjects for medicinal chemistry research. [] * Relevance: The core structure of N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides, featuring a sulfonamide group linked to a benzamide, is also present in N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. This structural resemblance highlights a potential connection in their chemical reactivity, particularly with regards to reactions involving the sulfonamide and benzamide moieties.
5. N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide * Compound Description: This compound, a derivative of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides, results from the aromatization of the quinoid ring upon reaction with hydrogen halides. [] This specific transformation highlights the potential for structural modification and diversification within this class of compounds. [] * Relevance: The presence of the sulfonamide-benzamide linkage in both N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide and N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide suggests a potential for shared chemical reactivity and potential for analogous synthetic transformations.
6. 4-chloro-N-{4-methyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide * Compound Description: This derivative of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides is particularly interesting because it can undergo thiocyanate ion addition due to the free ortho-position relative to the carbonyl carbon of the quinoid ring. [] This reactivity highlights the influence of substituent position on the chemical behavior of these compounds. [] * Relevance: The common sulfonamide-benzamide motif shared with N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide suggests potential for similar reactivity towards electrophilic attack, depending on the steric and electronic effects of the substituents on the benzamide ring in N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.
7. 3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7) * Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It exhibits subnanomolar potency (IC50 = 0.3 nM) and displays high metabolic stability in human liver microsomes. [] * Relevance: Compound 7 shares a striking similarity with N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. Both compounds feature a central phenyl ring that is simultaneously substituted with a benzamide group and a sulfonamide moiety. The primary difference lies in the presence of a (4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino substituent on the sulfonamide nitrogen in Compound 7, as opposed to the simpler 4-ethoxyphenyl substituent in the target compound. This structural comparison suggests that both compounds could potentially interact with similar biological targets, although with different affinities and specificities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.